1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with 4-(piperidin-1-ylmethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 4-(Piperidin-1-ylmethyl)aniline These compounds share some structural similarities but differ in their reactivity and applications.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c21-17-9-6-15(20(22,23)24)12-18(17)26-19(28)25-16-7-4-14(5-8-16)13-27-10-2-1-3-11-27/h4-9,12H,1-3,10-11,13H2,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIYFDOSJHNNGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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